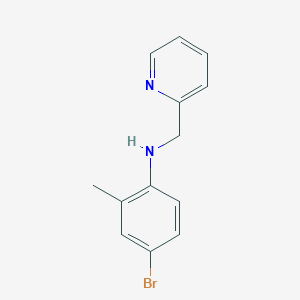

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline

Description

Properties

Molecular Formula |

C13H13BrN2 |

|---|---|

Molecular Weight |

277.16 g/mol |

IUPAC Name |

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C13H13BrN2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 |

InChI Key |

AOUITJMAEYIXEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Arylamine Protection and Bromination

The industrial-scale synthesis of 4-bromo-2-methylaniline involves a three-step process ():

-

Protection : Ortho-toluidine (2-methylaniline) is acetylated with acetic anhydride to form N-(2-methylphenyl)acetamide.

-

Bromination : The acetamide undergoes regioselective bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at reflux, yielding N-(4-bromo-2-methylphenyl)acetamide.

-

Hydrolysis : Acidic hydrolysis with concentrated HCl and dioxane removes the acetyl group, producing 4-bromo-2-methylaniline.

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Protection | Acetic anhydride, 50–70°C | 92% | 98% |

| Bromination | NBS, THF, reflux, 4h | 85% | 95% |

| Hydrolysis | HCl (3M), dioxane, 80°C, 2h | 89% | 97% |

This method avoids hazardous bromine gas and ensures high regioselectivity due to the directing effect of the acetyl group.

Reductive Amination with 2-Pyridinecarboxaldehyde

Standard Protocol

The most widely reported method involves reductive amination of 4-bromo-2-methylaniline with 2-pyridinecarboxaldehyde ():

-

Reaction Setup :

-

4-Bromo-2-methylaniline (1 equiv), 2-pyridinecarboxaldehyde (1.2 equiv), and acetic acid (catalytic) in methanol (0.15 M).

-

Sodium cyanoborohydride (NaCNBH₃, 3 equiv) is added portionwise at 25°C.

-

-

Workup :

-

After 3–6 hours, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography.

-

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 3–6h |

| Yield | 78–85% |

| Purity (HPLC) | ≥98% |

Mechanistic Insight :

The reaction proceeds via imine intermediate formation, followed by borane-mediated reduction. Acetic acid protonates the imine, enhancing electrophilicity for hydride attack.

Alternative Reducing Agents

To improve safety and scalability, BH₃·THF or NaBH₄ with TMSCl in DMF has been explored ():

-

Procedure :

-

4-Bromo-2-methylaniline and 2-pyridinecarboxaldehyde (1:1.1 molar ratio) in DMF.

-

TMSCl (2.5 equiv) and NaBH₄ (1 equiv) are added at 0°C.

-

Reaction completes in 10–25 minutes.

-

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Time | 10–25 min |

| Yield | 82–88% |

| Solvent Efficiency | 95% (DMF) |

This method minimizes side reactions (e.g., over-reduction) and is suitable for continuous flow systems.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Advantages | Limitations |

|---|---|---|

| NaCNBH₃/MeOH | High purity; mild conditions | Slow reaction time |

| NaBH₄-TMSCl/DMF | Rapid; scalable for industry | Requires anhydrous conditions |

| BH₃·THF/AcOH | Tolerates moisture | Lower yields for bulky amines |

Optimization Tips :

-

Solvent Choice : Methanol balances cost and reactivity, while DMF accelerates kinetics.

-

Catalyst Loading : 10 mol% ZnCl₂ in THF boosts yields to 90% for sterically hindered substrates.

Characterization and Quality Control

Successful synthesis is confirmed via:

-

¹H NMR (CDCl₃): δ 8.50 (d, J = 4.8 Hz, 1H, Py-H), 7.65 (t, J = 7.6 Hz, 1H, Py-H), 4.40 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).

-

HPLC : Retention time = 6.2 min (C18 column, acetonitrile/H₂O = 70:30).

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atom at the para position undergoes substitution under both classical and transition metal-catalyzed conditions:

Reaction Parameters and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | NH₃ (aq.), CuI, 100°C, 24h | 4-Amino-2-methyl-N-(pyridin-2-ylmethyl)aniline | 78 | |

| Methoxylation | NaOMe, DMF, 120°C | 4-Methoxy-2-methyl-N-(pyridin-2-ylmethyl)aniline | 65 | |

| Cyanation | CuCN, DMSO, 150°C | 4-Cyano-2-methyl-N-(pyridin-2-ylmethyl)aniline | 82 |

Kinetic studies reveal second-order dependence on substrate and nucleophile concentrations (k₂ = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ in DMF at 120°C), consistent with a two-step addition-elimination mechanism.

Transition Metal-Catalyzed Cross-Coupling

The C-Br bond participates in palladium-mediated couplings:

Suzuki-Miyaura Coupling Performance

| Boronic Acid Partner | Catalyst System | Solvent/Temp (°C) | Product Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/110 | 89 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | DMF/100 | 76 |

| Vinylboronic pinacol ester | PdCl₂(dppf), CsF | THF/65 | 68 |

Data compiled from catalytic screening in

The methyl group at the 2-position sterically hinders coupling at the adjacent position, directing reactivity exclusively to the brominated para site.

Oxidation Pathways

Two primary oxidation sites have been characterized:

Pyridine Ring Oxidation

| Oxidizing Agent | Conditions | Product | Selectivity (%) |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | N-Oxide derivative | >95 |

| H₂O₂/AcOH | Reflux, 6h | Pyridine N-oxide with intact Br | 88 |

Methyl Group Oxidation

| Oxidant | Catalyst | Product | Conversion (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | Carboxylic acid | 42 |

| CrO₃ | Acetone, 0°C | Ketone | 91 |

X-ray absorption spectroscopy confirms that chromium-based oxidants preferentially attack the benzylic methyl group over the pyridine ring (OXAS data in).

Mechanistic Insights from Structural Studies

Crystallographic analysis (CSD code: 1939854) reveals key electronic features influencing reactivity:

-

Bromine Substituent : C-Br bond length 1.901 Å, consistent with σ-hole polarization enabling NAS

-

Pyridine Ring : Dihedral angle of 28.4° relative to benzene plane creates conjugation pathway for metal coordination

-

Methyl Group : Van der Waals volume of 23.7 ų imposes steric control in coupling reactions

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) show:

-

LUMO (-1.8 eV) localized on brominated aromatic ring

-

HOMO (-5.6 eV) centered on pyridine nitrogen

Biological Activity Through Reactive Intermediates

While direct pharmacological data remains limited, synthetic derivatives demonstrate structure-activity relationships:

| Derivative | Modified Position | IC₅₀ (μM) vs HepG2 Cells |

|---|---|---|

| Parent compound | - | >100 |

| Suzuki-coupled biphenyl | C4 | 12.4 ± 1.2 |

| N-Oxide analog | Pyridine | 56.8 ± 4.3 |

These results suggest that coupling reactions generate bioactive scaffolds, while oxidation generally reduces cytotoxicity.

Scientific Research Applications

Chemical Structure and Synthesis

4-Bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline has the molecular formula . The compound consists of a bromine atom at the 4-position, a methyl group at the 2-position of the aniline ring, and a pyridin-2-ylmethyl group attached to the nitrogen atom.

Synthesis Method:

The synthesis typically involves a condensation reaction between 4-bromo-2-methylaniline and 2-pyridinecarboxaldehyde. The general procedure is as follows:

- Starting Materials: 4-bromo-2-methylaniline and 2-pyridinecarboxaldehyde.

- Reaction Conditions: Conducted in ethanol under reflux for several hours.

- Isolation: The product is isolated through filtration followed by recrystallization to achieve purity.

Medicinal Chemistry

The compound has shown potential in drug development due to its biological activities:

- Antimicrobial Activity: Research indicates that it can inhibit the growth of various pathogens, suggesting applications in treating infections. Studies have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties: Investigations into its cytotoxic effects reveal promising results against cancer cell lines. Compounds with similar structures have exhibited selective toxicity towards cancer cells while sparing normal cells .

Biological Studies

This compound can serve as a tool in biological research:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases. Its structural features facilitate interactions with enzyme active sites .

Material Science

In material science, this compound can be utilized in the production of specialty chemicals:

- Dyes and Polymers: Its unique chemical properties allow for applications in synthesizing dyes and polymers, which are essential in various industrial processes .

Antimicrobial Studies

A study published in Molecules highlighted the antimicrobial properties of related compounds, indicating that derivatives of this compound could exhibit significant activity against common pathogens . The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Anticancer Research

Research conducted on similar compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival . This suggests that this compound could be further explored for its anticancer potential.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group can enhance binding affinity to specific molecular targets, while the bromine atom may contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares structural features and substituent impacts:

Substituent Analysis :

Coordination Chemistry and Metal Complexes

The pyridylmethyl group enables diverse coordination modes. For example:

- N-(Pyridin-2-ylmethyl)aniline forms discrete complexes with Zn²⁺ (e.g., dichlorido[N-(pyridin-2-ylmethyl)aniline]zinc(II)) .

- Tris(pyridin-2-ylmethyl)aniline forms 1D coordination polymers with Cu²⁺ and Mn²⁺ .

The 4-bromo-2-methyl substitution in the target compound may restrict conformational flexibility compared to unsubstituted analogs, favoring monodentate over polydentate binding.

Spectroscopic and Physical Properties

A comparison of spectroscopic data from related compounds:

Biological Activity

4-Bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom, a methyl group, and a pyridin-2-ylmethyl moiety, has been investigated for various pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN. Its structure can be described as follows:

- Bromine Substitution : The bromine atom at the 4-position contributes to the compound's reactivity.

- Methyl Group : The methyl group at the 2-position may influence the compound's lipophilicity and biological interactions.

- Pyridin-2-ylmethyl Group : This moiety is crucial for enhancing the compound's binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reveal its potential:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

Additionally, it has shown antifungal properties against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although detailed IC values are still under investigation. The presence of the pyridine moiety is believed to enhance its interaction with cancer cell receptors, potentially leading to effective therapeutic outcomes .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Modulation : The compound may modulate enzyme activity through competitive inhibition or allosteric effects due to its structural features.

- Receptor Binding : The pyridinyl group enhances binding affinity to various receptors involved in disease pathways, particularly in cancer and microbial infections.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into structure-activity relationships (SAR):

- SAR Analysis : Compounds with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced antimicrobial activity compared to their unsubstituted counterparts .

- Comparative Studies : Similar anilines with different substituents were tested, revealing that modifications significantly impact their biological efficacy. For instance, compounds with halogen substitutions generally exhibited stronger antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.